molecular formula C8H11BN2O2 B13053211 (4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid CAS No. 1817776-86-5

(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid

Cat. No.: B13053211
CAS No.: 1817776-86-5
M. Wt: 178.00 g/mol
InChI Key: PJKPQHAAOFNOGE-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid is an organic compound with the molecular formula C8H11BN2O2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyrimidine ring substituted with cyclopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as cyclopropylamine and methyl ketone, under acidic or basic conditions.

    Borylation: The pyrimidine intermediate is then subjected to a borylation reaction using a boron-derivative such as bis(pinacolato)diboron in the presence of a transition metal catalyst, commonly palladium, and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid primarily involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-carbon bond that facilitates the coupling reaction . This mechanism is crucial for its role in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropyl-6-methylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the cyclopropyl group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

(4-cyclopropyl-6-methylpyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2/c1-5-7(9(12)13)8(6-2-3-6)11-4-10-5/h4,6,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPQHAAOFNOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CN=C1C2CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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